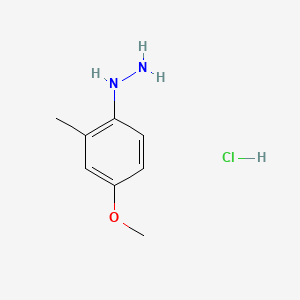
4-Methoxy-2-methylphenylhydrazine hydrochloride
Descripción general
Descripción
4-Methoxy-2-methylphenylhydrazine hydrochloride (MMPHH) is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. MMPHH has several unique properties that make it attractive for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Tumorigenic Effects
Research has explored the tumorigenic potential of 4-Methylphenylhydrazine hydrochloride (a related compound to 4-Methoxy-2-methylphenylhydrazine hydrochloride) in Swiss mice. It was found to induce lung tumors and blood vessel tumors when administered subcutaneously or intragastrically (Tóth, Tompa, & Patil, 1977). Another study found that 4-Methylphenylhydrazine hydrochloride induced fibrosarcomas in male mice, suggesting a potential role in cancer research (Tóth & Nagel, 1981).
Metabolism Studies
The metabolism of arylhydrazines like 4-methylphenylhydrazine hydrochloride by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs has been studied, providing insights into the enzymatic processing of these compounds (Lawson, 1987).
Application in Chemistry
4-Methoxy-1,2,3-benzotriazine, similar to this compound, has been studied for its reactions and potential applications in synthetic chemistry (Boulton, Kiss, & Saka, 1988).
Functionalization of Carbon Nanotubes
A study demonstrated the functionalization of single-wall carbon nanotubes (SWNTs) through 4-methoxyphenyl free radical addition, which is relevant for material science and nanotechnology. The radicals were generated by air oxidation of 4-methoxyphenylhydrazine hydrochloride (Liu et al., 2006).
Synthesis of Derivatives and Pharmacological Studies
The synthesis of various derivatives of phenylhydrazines and their potential pharmacological activities, such as antimicrobial and antidepressant effects, have been studied. These studies provide insights into the chemical versatility and potential therapeutic applications of these compounds (Palaska, Aytemir, Uzbay, & Erol, 2001).
Safety and Hazards
4-Methoxy-2-methylphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves and clothing when handling this compound. If swallowed, one should rinse the mouth and avoid inducing vomiting. If it comes into contact with the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .
Propiedades
IUPAC Name |
(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKWIPSJGNUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


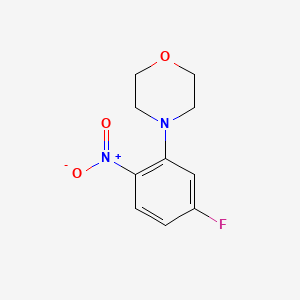
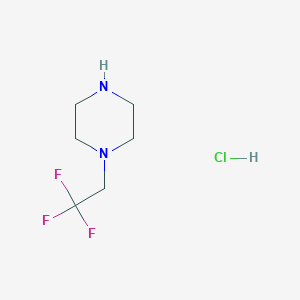
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
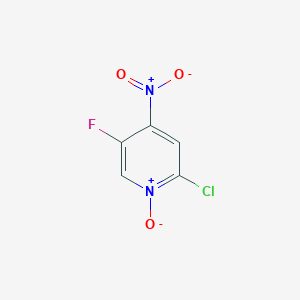
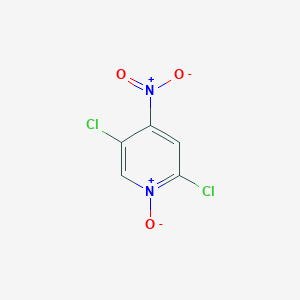

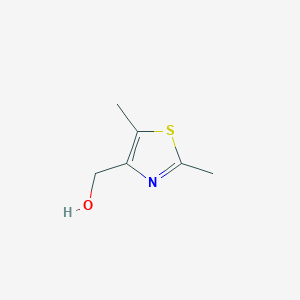


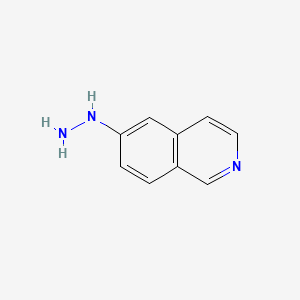

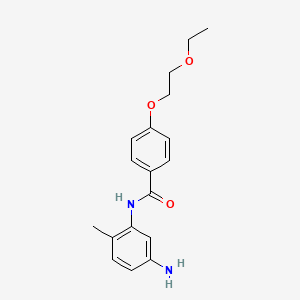

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)